

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroisoquinoline

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Compound of Interest

Compound Name: 6-Chloroisoquinoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroisoquinoline is a halogenated heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of **6-chloroisoquinoline**, including its molecular characteristics, melting and boiling points, solubility, lipophilicity ($\log P$), and basicity (pK_a). Due to the limited availability of direct experimental data for **6-chloroisoquinoline**, this guide leverages computed data and experimental values from closely related isomers to provide a robust profile. Detailed experimental protocols for the determination of these key parameters are also presented to aid researchers in their laboratory work.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of a chlorine atom at the 6-position of the isoquinoline ring system can significantly modulate the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.

Consequently, **6-chloroisoquinoline** serves as a valuable intermediate in the synthesis of novel therapeutic agents. This guide aims to be a central resource for professionals in the field by consolidating the available physicochemical data and providing standardized methodologies for its experimental determination.

Molecular and Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the key properties of **6-chloroisoquinoline**.

General Properties

A summary of the fundamental molecular properties of **6-chloroisoquinoline** is provided in Table 1. These values are primarily derived from computational models and provide a foundational understanding of the molecule.

Table 1: General Properties of **6-Chloroisoquinoline**

Property	Value	Source
Molecular Formula	C ₉ H ₆ ClN	PubChem[1]
Molecular Weight	163.61 g/mol	PubChem[1]
IUPAC Name	6-chloroisoquinoline	PubChem[1]
CAS Number	62882-02-4	PubChem[1]
Canonical SMILES	C1=CC2=C(C=C1Cl)C=CN=C2	PubChem[1]
InChIKey	NCJNOOHAQSFEJN-UHFFFAOYSA-N	PubChem[1]
Appearance	White to light yellow solid	

Physical Properties

Direct experimental data for the melting and boiling points of **6-chloroisoquinoline** are not readily available in the literature. However, data for the isomeric 1-chloroisoquinoline can be used to provide an estimate. As a solid at room temperature, it is expected to have a relatively high melting point.

Table 2: Physical Properties of **6-Chloroisoquinoline** and a Related Isomer

Property	6-Chloroisoquinoline (Estimated)	1-Chloroisoquinoline (Experimental)	Source
Melting Point	Data not available	31-36 °C	[2]
Boiling Point	Data not available	274-275 °C at 768 mmHg	[2]

Solubility

The solubility of **6-chloroisoquinoline** is a critical parameter for its handling in experimental settings and for its formulation. Based on its structure, it is expected to have low aqueous solubility and be soluble in various organic solvents.

Table 3: Estimated Solubility Profile of **6-Chloroisoquinoline**

Solvent	Expected Solubility	Rationale
Water	Low	The presence of the non-polar isoquinoline ring and the chloro substituent limits interaction with polar water molecules.
Ethanol, Methanol	Soluble	The polar hydroxyl group of the alcohols can interact with the nitrogen atom of the isoquinoline ring.
Dichloromethane, Chloroform	Soluble	As a chlorinated compound, it is expected to be soluble in chlorinated organic solvents.
Acetone, Ethyl Acetate	Soluble	These polar aprotic solvents are generally good solvents for a wide range of organic compounds.
Hexane, Toluene	Sparingly Soluble to Insoluble	The overall polarity of 6-chloroisoquinoline is likely too high for significant solubility in non-polar hydrocarbon solvents.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity and is crucial for predicting its membrane permeability and overall ADME properties.

Table 4: Lipophilicity of **6-Chloroisoquinoline**

Property	Value	Source
XLogP3	2.9	PubChem[1]

An XLogP3 value of 2.9 suggests that **6-chloroisoquinoline** is a moderately lipophilic compound, indicating a good potential for oral absorption and cell membrane penetration.

Acidity/Basicity (pKa)

The basicity of the nitrogen atom in the isoquinoline ring is a key determinant of the compound's behavior in physiological environments. The pKa of the parent isoquinoline is 5.14. [3] The presence of an electron-withdrawing chlorine atom at the 6-position is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa value.

Table 5: Estimated pKa of **6-Chloroisoquinoline**

Property	Estimated Value	Rationale
pKa (of the conjugate acid)	~4.5 - 5.0	The electron-withdrawing inductive effect of the chlorine atom reduces the electron density on the nitrogen, making it a weaker base compared to isoquinoline (pKa 5.14).

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of **6-chloroisoquinoline**.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - Finely powder a small amount of dry **6-chloroisoquinoline**.

- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
- A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Scale)

For small quantities of liquid compounds, the boiling point can be determined using a micro-boiling point method. While **6-chloroisoquinoline** is a solid, this method is applicable to its molten state or to liquid derivatives.

- Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil).
- Procedure:
 - Place a few drops of the liquid sample into a small test tube.
 - Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
 - Attach the test tube to a thermometer.
 - Heat the assembly in a heating bath.
 - As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
 - Continue heating until a rapid and continuous stream of bubbles is observed.

- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[\[4\]](#)

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

- Apparatus: Vials with screw caps, orbital shaker or rotator, temperature-controlled bath, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
- Procedure:
 - Add an excess amount of solid **6-chloroisoquinoline** to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).
 - Seal the vials and place them on an orbital shaker in a temperature-controlled bath (e.g., 25 °C or 37 °C).
 - Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
 - After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
 - Quantify the concentration of **6-chloroisoquinoline** in the filtrate using a validated analytical method, such as HPLC-UV.[\[5\]](#)[\[6\]](#)
 - The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

- Apparatus: pH meter with a calibrated electrode, burette, stirrer, beaker.
- Procedure:
 - Prepare a solution of **6-chloroisoquinoline** of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
 - Immerse the calibrated pH electrode and a stirrer in the solution.
 - Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
 - Record the pH of the solution after each incremental addition of the titrant.
 - Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, which is the point where half of the **6-chloroisoquinoline** has been protonated.[\[1\]](#)[\[2\]](#) This can be determined from the inflection point of the titration curve.

logP Determination (HPLC Method)

A common and relatively high-throughput method for estimating logP is by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Apparatus: HPLC system with a UV detector, C18 column, mobile phase (e.g., methanol/water or acetonitrile/water mixture).
- Procedure:
 - Prepare a series of standard compounds with known logP values that bracket the expected logP of **6-chloroisoquinoline**.
 - Inject each standard and **6-chloroisoquinoline** onto the RP-HPLC column under isocratic conditions.

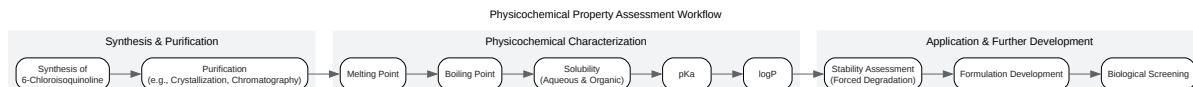
- Measure the retention time (t_R) for each compound.
- Calculate the capacity factor (k') for each compound using the formula: $k' = (t_R - t_0) / t_0$, where t_0 is the void time of the column.
- Create a calibration curve by plotting the $\log(k')$ of the standards against their known $\log P$ values.
- Determine the $\log(k')$ for **6-chloroisoquinoline** and use the calibration curve to extrapolate its $\log P$ value.[\[7\]](#)[\[8\]](#)

Stability

The stability of **6-chloroisoquinoline** is a critical factor for its storage and handling. While specific stability data is not available, forced degradation studies can be conducted to understand its degradation profile.

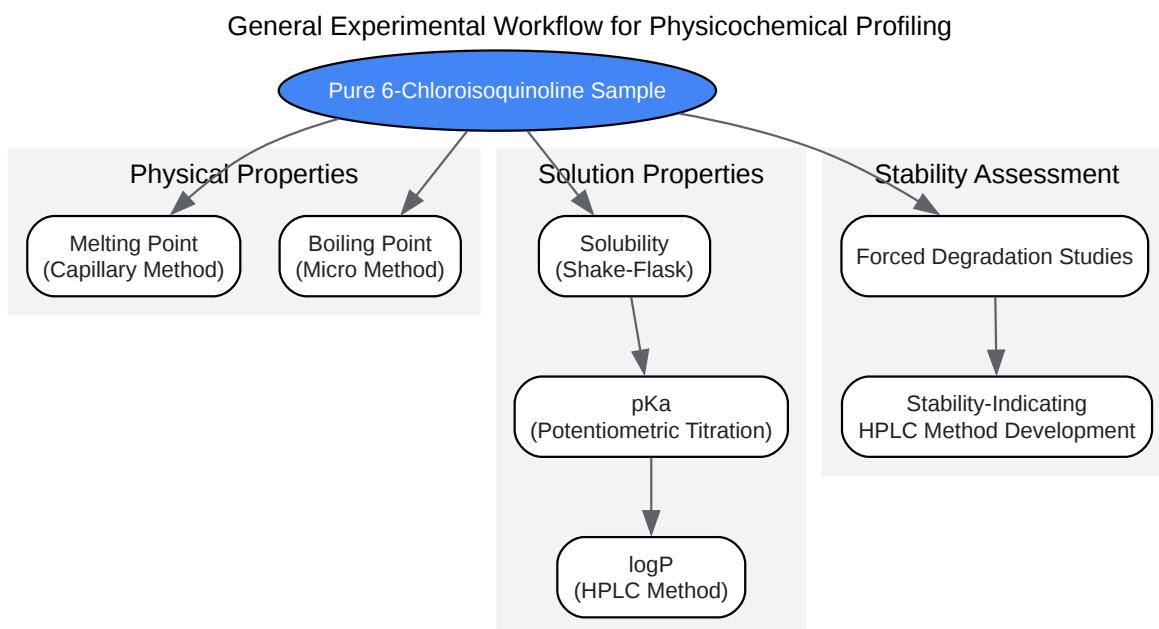
- **Forced Degradation Studies:** These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
 - Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.
 - Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
 - Thermal Stress: Heating the solid compound or a solution at high temperatures.
 - Photostability: Exposing the compound to UV and visible light.[\[9\]](#)[\[10\]](#)
- **Analysis:** The degradation products are typically analyzed and quantified using a stability-indicating HPLC method.

Mandatory Visualizations



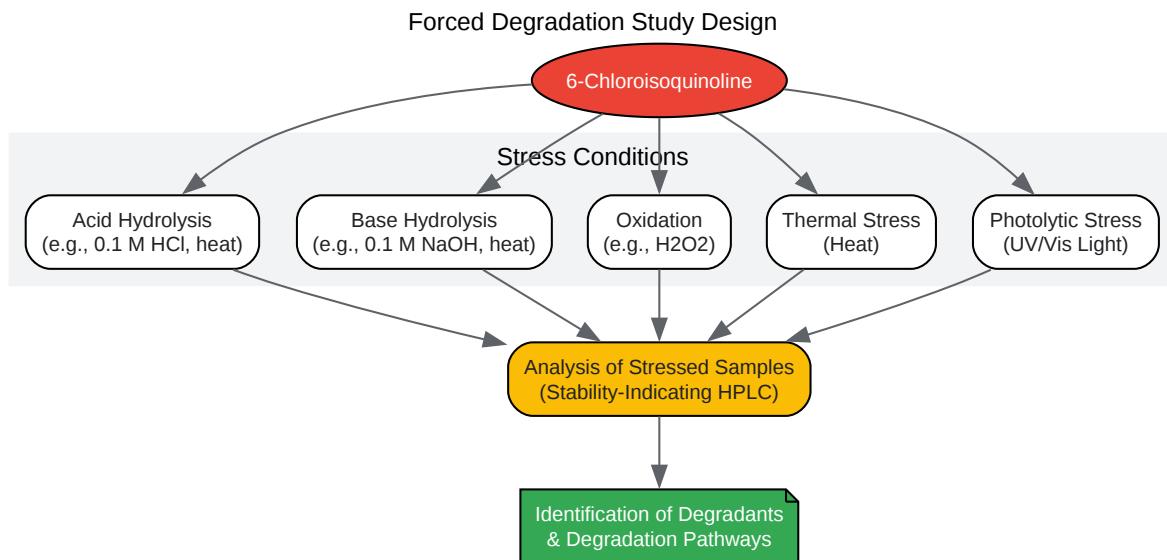
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Caption: A general workflow for the synthesis, characterization, and application of **6-chloroisoquinoline**.



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Caption: A flowchart outlining the experimental determination of key physicochemical properties.

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Caption: A diagram illustrating the process of a forced degradation study for stability assessment.

Conclusion

This technical guide provides a thorough compilation of the physicochemical properties of **6-chloroisoquinoline**, addressing the needs of researchers and professionals in drug development. While direct experimental data for some properties remain limited, this guide offers reliable estimates based on closely related compounds and established scientific principles. The detailed experimental protocols provided herein serve as a practical resource for the in-house determination of these critical parameters. A comprehensive understanding of the physicochemical profile of **6-chloroisoquinoline** is essential for unlocking its full potential in the development of novel and effective chemical entities.

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